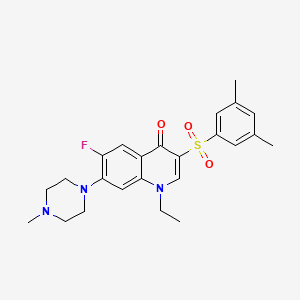

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a fluoroquinolone derivative characterized by a sulfonylphenyl group at position 3, an ethyl substituent at position 1, a fluorine atom at position 6, and a 4-methylpiperazinyl group at position 5. Its molecular formula is C₂₄H₂₇FN₄O₃S (calculated molecular weight: 486.56 g/mol).

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)18-11-16(2)10-17(3)12-18)24(29)19-13-20(25)22(14-21(19)27)28-8-6-26(4)7-9-28/h10-15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWUWAHRKWLJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperazine derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the quinoline core.

Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoline core or other aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases, suggesting that this compound may have similar applications.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of dihydroquinolin-4-one derivatives, where modifications at positions 1, 3, 6, and 7 significantly influence physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:

Physicochemical and Pharmacological Implications

- Fluorine at Position 6: Common in fluoroquinolones to enhance DNA gyrase binding and bacterial permeability .

- Sulfonylphenyl vs. Carboxylic Acid : The sulfonyl group in the target compound likely improves resistance to enzymatic hydrolysis compared to carboxylic acid derivatives (e.g., ), though it may reduce water solubility.

Research Findings and Data Gaps

- Synthetic Feasibility : The benzenesulfonyl group in the target compound can be introduced via sulfonylation of a precursor amine, as demonstrated in similar syntheses .

- Biological Activity: No direct data are available for the target compound, but structural analogs with morpholinyl or piperazinyl groups show activity against Gram-positive and Gram-negative pathogens .

- Data Limitations : Key parameters such as logP, solubility, and in vitro/in vivo efficacy remain uncharacterized for the target compound.

Biological Activity

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one

- Molecular Formula : C₂₅H₂₉FN₂O₃S

- Molecular Weight : 456.6 g/mol

This structure includes a quinoline core modified with a sulfonyl group and a piperazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial DNA replication and cell division. It is believed to interact with:

- DNA Gyrase

- Topoisomerase IV

These interactions disrupt bacterial growth, leading to cell death. Additionally, the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antibacterial properties. The specific compound under discussion has shown promising results against various bacterial strains, although detailed quantitative data on its efficacy is still emerging.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | Percentage Inhibition |

|---|---|

| MCF-7 (Breast) | 70% |

| A549 (Lung) | 65% |

| HeLa (Cervical) | 60% |

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms involving ROS production and modulation of apoptotic pathways.

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the anticancer properties of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. -

Antimicrobial Efficacy :

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potential as a therapeutic agent against bacterial infections.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Inhibition of Bacterial Growth : The compound effectively inhibits DNA gyrase and topoisomerase IV, essential for bacterial replication.

- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against multiple cancer cell lines, with mechanisms involving ROS-mediated apoptosis.

Q & A

Basic Research Questions

Q. What are the critical structural features influencing the compound’s reactivity and biological activity?

- The quinoline core, sulfonyl group (3,5-dimethyl substitution), fluoro substituent at position 6, and the 4-methylpiperazine moiety at position 7 collectively determine solubility, target binding, and metabolic stability. The 3,5-dimethylbenzenesulfonyl group enhances steric bulk and electron-withdrawing effects, influencing electrophilic substitution reactions .

- Methodological Insight: Use NMR (1H/13C) and X-ray crystallography to confirm spatial arrangement and hydrogen-bonding interactions .

Q. What are standard protocols for synthesizing this compound?

- Multi-step synthesis typically involves:

- Step 1: Formation of the quinolin-4-one core via cyclization of substituted anilines with β-ketoesters.

- Step 2: Sulfonylation using 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

- Step 3: Introduction of the 4-methylpiperazine group via nucleophilic substitution (e.g., using 4-methylpiperazine in DMF at 80°C) .

- Key Optimization: Control reaction pH (7–9) to avoid decomposition of the sulfonyl intermediate .

Q. How is purity and structural integrity validated post-synthesis?

- Analytical Workflow:

- HPLC-PDA: Purity >98% using a C18 column (MeCN:H2O + 0.1% TFA).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (e.g., m/z 486.2 for C24H27FN3O3S).

- 1H/13C NMR: Assign peaks for sulfonyl (δ 7.2–7.4 ppm) and piperazine (δ 2.4–3.1 ppm) groups .

II. Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Case Study: Conflicting MIC values (e.g., 2 µg/mL vs. 32 µg/mL against S. aureus) may arise from:

- Experimental Variability: Differences in bacterial strains, culture media pH, or compound solubility .

- Solution: Standardize assays using CLSI guidelines and include internal controls (e.g., ciprofloxacin).

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Approaches:

- Piperazine Modification: Replace 4-methylpiperazine with a morpholine ring to reduce CYP3A4-mediated oxidation .

- Deuterium Labeling: Introduce deuterium at metabolically labile sites (e.g., ethyl group at position 1) to prolong half-life .

- Validation: Use liver microsomal assays (human/rat) and LC-MS/MS to track metabolite formation .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- SAR Variables:

- Core Modifications: Compare activity of dihydroquinolin-4-one vs. fully aromatic quinoline.

- Substituent Screening: Test analogs with halogens (Cl, Br) at position 3 or bulkier sulfonyl groups .

- Methodology: Use molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., DNA gyrase, topoisomerase IV) .

Q. What are best practices for assessing photostability and thermal degradation?

- Protocol:

- Photostability: Expose solid/liquid samples to ICH Q1B guidelines (UV/visible light, 1.2 million lux-hours).

- Thermal Stress: Heat at 40–60°C for 14 days; monitor degradation via HPLC .

IV. Methodological Recommendations

- Contradiction Analysis: Use Bland-Altman plots to quantify inter-lab variability in biological assays .

- Advanced Characterization: Combine 2D-NMR (HSQC, HMBC) with DFT calculations to resolve stereochemical ambiguities .

- Ethical Compliance: Adhere to OECD guidelines for cytotoxicity screening (e.g., HepG2 cells, MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.